2-chloro-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide
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Overview
Description
2-chloro-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties. This particular compound features a piperazine ring, which is a common structural motif in many pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide typically involves the reaction of 2-chlorobenzenesulfonyl chloride with 2-(4-(4-methoxyphenyl)piperazin-1-yl)ethanamine. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group.
Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in the presence of a catalyst.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution Reactions: Formation of azido or thiocyanato derivatives.
Oxidation Reactions: Formation of hydroxyl derivatives.
Reduction Reactions: Formation of amine derivatives.
Scientific Research Applications
2-chloro-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential as an antibacterial and antifungal agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and inflammatory conditions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets in the body. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of bacterial enzymes, leading to antibacterial effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine
- 2-chloro-4-(4-methoxyphenyl)-6-(4-nitrophenyl)pyrimidine
- N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides
Uniqueness
2-chloro-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide is unique due to its specific combination of a sulfonamide group with a piperazine ring and a methoxyphenyl group. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
2-chloro-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN3O3S/c1-26-17-8-6-16(7-9-17)23-14-12-22(13-15-23)11-10-21-27(24,25)19-5-3-2-4-18(19)20/h2-9,21H,10-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZMQOVDHCXOUMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCNS(=O)(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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